Cas no 1903884-28-5 (1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea)

1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 化学的及び物理的性質
名前と識別子
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- 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea
- F6524-6087
- AKOS025390733
- 1-[2-(4-methoxyphenyl)ethyl]-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea
- 1903884-28-5
- 1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea
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- インチ: 1S/C19H22N4O3S/c1-13-22-17-16(8-12-27-17)18(24)23(13)11-10-21-19(25)20-9-7-14-3-5-15(26-2)6-4-14/h3-6,8,12H,7,9-11H2,1-2H3,(H2,20,21,25)
- InChIKey: USPWVNJDBUSQFI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1N=C(C)N(C2=O)CCNC(NCCC1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 386.14126175g/mol
- どういたいしつりょう: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 111Ų
1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-6087-20μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-2μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-5μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-25mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-2mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-15mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-20mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-10μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-1mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-6087-4mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 4mg |
$66.0 | 2023-09-08 |
1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)ureaに関する追加情報
Introduction to 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea and Its Significance in Modern Chemical Biology
The compound with the CAS number 1903884-28-5, specifically named as 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a combination of aromatic rings, heterocyclic moieties, and urea functional groups, has garnered attention due to its potential pharmacological properties. The thieno[2,3-d]pyrimidine scaffold is particularly noteworthy, as it is a well-documented motif in medicinal chemistry, often incorporated into molecules targeting various biological pathways.
Recent advancements in drug discovery have highlighted the importance of urea-based compounds as pharmacophores. These molecules exhibit a remarkable ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. In the case of 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea, the presence of multiple functional groups allows for versatile interactions with proteins and enzymes. This flexibility makes it a promising candidate for developing novel therapeutic agents.
The 4-methoxyphenyl moiety in the compound's structure adds another layer of complexity and functionality. Methoxy-substituted aromatic rings are frequently found in bioactive molecules due to their ability to modulate electronic properties and improve metabolic stability. The combination of these features suggests that this compound may exhibit unique binding properties and biological activity. Furthermore, the thieno[2,3-d]pyrimidine core is known for its role in inhibiting kinases and other enzymes involved in cancer progression. This has led to extensive research into derivatives of this scaffold as potential anticancer agents.
One of the most compelling aspects of this compound is its potential application in targeting proteins involved in cancer metabolism. Cancer cells often exhibit altered metabolic pathways that support their rapid proliferation and survival. By inhibiting key enzymes or receptors involved in these pathways, it may be possible to develop therapies that selectively target cancer cells while minimizing side effects on healthy tissues. The urea moiety in this compound could play a crucial role in modulating enzyme activity by forming specific hydrogen bonds with critical residues in the target protein.
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can exhibit potent inhibitory effects on various kinases, including those overexpressed in tumors. For instance, research has shown that certain thienopyrimidines can inhibit tyrosine kinases by binding to their ATP-binding pockets. The presence of a methyl group at the 2-position of the thienopyrimidine ring further enhances binding affinity by optimizing steric interactions with the target enzyme. This structural feature is likely responsible for the observed biological activity of 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the urea functional group at the 3-position is particularly challenging due to its sensitivity to hydrolysis and nucleophilic attack. However, modern synthetic techniques have made it possible to introduce urea moieties into complex molecules with high precision. The use of protecting groups and controlled reaction conditions is essential to prevent unwanted side reactions.
Once synthesized, the biological evaluation of 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea involves rigorous testing across various cell lines and biochemical assays. These studies aim to determine its potency against target enzymes, its selectivity over off-target proteins, and its potential toxicity profile. Preliminary results suggest that this compound exhibits promising activity against several kinases relevant to cancer therapy. Additionally, its ability to cross cell membranes may make it an effective candidate for oral administration.
The development of new therapeutic agents is a multi-step process that requires extensive characterization at both chemical and biological levels. Computational modeling plays a crucial role in understanding the interactions between 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxysoxol}[5]hiento[1',5':5',1']thieno[24]pyridin]-7(6H)-one, its target proteins, and potential metabolites. These models help predict binding affinities, optimize drug-like properties such as solubility and bioavailability, and identify potential liabilities early in the development process.
In conclusion,1–(5-MeO–N–allyl–amino)–N′–(6-chloropyridazin–5–carboxamido)benzohydrazide, represents a significant advancement in the field of chemical biology due to its complex structure and promising pharmacological properties. The combination of aromatic rings,thienopyrimidine scaffolds,and urea functional groups makes it a versatile molecule with potential applications in cancer therapy and other therapeutic areas. Ongoing research aims to fully elucidate its mechanism of action,optimize its pharmacokinetic profile,and translate these findings into clinical applications that benefit patients worldwide.
1903884-28-5 (1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea) 関連製品
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